Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, where electrophilic substitution is also possible.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Methanesulfonic acid, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring’s aromaticity allows it to participate in π-π interactions, which can be crucial for its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate
- Ethyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate
Uniqueness
Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring and the phenoxyacetyl group. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-methyl-2-[[2-(3-methylphenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-9-5-4-6-11(7-9)21-8-12(18)17-15-16-10(2)13(22-15)14(19)20-3/h4-7H,8H2,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXFVLILXHWMDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NC(=C(S2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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